2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Overview
Description
“2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1-pyrrol-1-ylpropan-1-one .
Synthesis Analysis
While specific synthesis methods for “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” were not found, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, was synthesized and evaluated for antibacterial activity .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” includes a pyrrole ring attached to a propanone group with two methyl groups . The InChI string representation of the molecule isInChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3
. Physical And Chemical Properties Analysis
The compound “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” has a molecular weight of 151.21 g/mol . It has a topological polar surface area of 22 Ų and a complexity of 151 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Chemical Properties
- Compounds related to 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one have been synthesized for creating structurally diverse libraries through alkylation and ring closure reactions, demonstrating the potential of these compounds in generating new chemical entities with varied functional groups (Roman, 2013).
- New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers have been isolated from Lycium chinense, indicating the natural occurrence and potential biological relevance of similar compounds (Youn et al., 2013).
Antimicrobial Applications
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities, showing that these derivatives possess significant antibacterial and antifungal activities, which are attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
- A series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds have been synthesized and screened for their in vitro antibacterial activity, highlighting the potential of pyrrole derivatives as antimicrobial agents (Kumar et al., 2017).
Structural and Computational Studies
- Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and its structure confirmed through spectroscopic analyses and quantum chemical calculations, providing insight into the molecular interactions and stability of such compounds (Singh et al., 2014).
properties
IUPAC Name |
2,2-dimethyl-1-pyrrol-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCLWNCJSKCWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616011 | |
Record name | 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one | |
CAS RN |
411208-03-2 | |
Record name | 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.